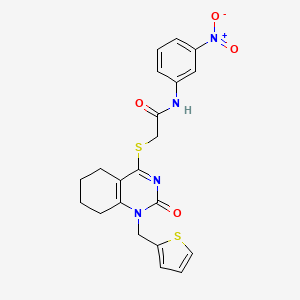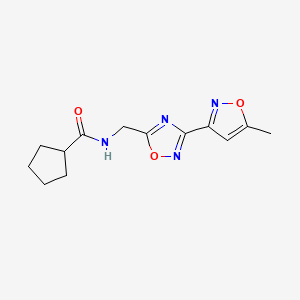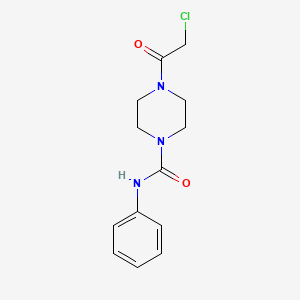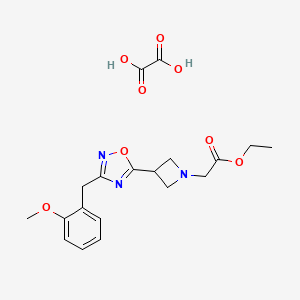![molecular formula C16H18FN3O2 B2737322 1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine CAS No. 1319128-06-7](/img/structure/B2737322.png)
1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine is a fluorinated pyrazole compound. Pyrazoles and their derivatives play crucial roles in various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-tumor functions. This specific compound has potential applications in the field of breast cancer research .
2.
Synthesis Analysis
- Pyrazole Formation : Subsequently, oxidative aromatization of pyrazoline occurs under conventional heating, resulting in the formation of the desired this compound .
3.
Molecular Structure Analysis
The compound’s molecular structure includes a pyrazole ring , a 4-fluorophenyl group , and a methoxypiperidine moiety . Spectroscopic techniques such as FT-IR, HR-MS, and 1D/2D NMR confirm its structure .
4.
Chemical Reactions Analysis
The compound’s reactivity and chemical behavior are influenced by its functional groups. Further studies may explore its reactions with other compounds, especially in the context of breast cancer treatment .
5.
Applications De Recherche Scientifique
Antimicrobial Activity
Research into the chemical structure related to 1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine has shown significant antimicrobial activities. Novel Schiff bases synthesized using derivatives including pyrazole-4-carboxaldehyde have exhibited excellent in vitro antimicrobial activity, highlighting the potential for developing new antimicrobial agents based on this chemical structure (Puthran et al., 2019). Similarly, the synthesis and characterization of pyrazoline & amino cyanopyridine derivatives have shown a wide range of therapeutic activities due to their antimicrobial properties (Dangar et al., 2014).
Anticancer Activity
Compounds with structures similar to this compound have been investigated for their potential anticancer activities. Notably, nicotinonitrile derivatives bearing imino moieties have shown to enhance apoptosis and inhibit tyrosine kinase, making them potent anticancer agents (El-Hashash et al., 2019). The synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases also emphasized their in vitro cytotoxic activity, underscoring the relevance of this chemical structure in cancer research (Hassan et al., 2015).
Corrosion Inhibition
The application of pyrazolopyridine derivatives, akin to the structure of interest, has extended to the field of corrosion inhibition. These compounds have been used to study the corrosion of mild steel in acidic environments, demonstrating their effectiveness as corrosion inhibitors (Dandia et al., 2013). This research underscores the versatility of this chemical structure, offering potential in industrial applications to protect metals from corrosion.
Mécanisme D'action
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-22-13-6-8-20(9-7-13)16(21)15-10-14(18-19-15)11-2-4-12(17)5-3-11/h2-5,10,13H,6-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZESBZQMQZJLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl(4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2737245.png)
![methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2737247.png)
![7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2737249.png)
![(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2737250.png)




![1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2737255.png)
![3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2737257.png)

![N-(2-(diethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2737261.png)
